molecular formula C15H15ClN2O4S2 B2482593 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide CAS No. 946215-28-7

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2482593
CAS No.: 946215-28-7
M. Wt: 386.87
InChI Key: NKMDXSBFUOPTLD-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative designed for advanced chemical and biological research. This compound features a unique molecular architecture, integrating a 3-chlorobenzenesulfonamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety. This specific structure is of significant interest for exploring ion channel modulation, given that closely related N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have been identified as potent blockers of the Kv1.3 potassium ion channel, a recognized target in immunology and autoimmune disease research . The primary research applications of this compound are anticipated to span multiple disciplines. In medicinal chemistry, it serves as a valuable building block or lead compound for developing novel therapeutic agents, particularly for investigating pathways related to cell proliferation and cancer . Its potential mechanism of action likely involves the inhibition of specific enzymes or ion channels, as the sulfonamide group is known to mimic natural substrates and competitively bind to active sites, thereby disrupting essential biochemical pathways . The synthesis of such derivatives typically involves a reaction between an aniline intermediate and a sulfonyl chloride, performed in the presence of a base like triethylamine in an organic solvent . Researchers are encouraged to explore its full potential in various fields, including oncology, immunology, and chemical biology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMDXSBFUOPTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. One common method involves the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form a thiadiazole intermediate. This intermediate is then chlorinated using chloroacetyl chloride to produce the desired isothiazolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium cyanide can yield cyanophenyl derivatives .

Mechanism of Action

The mechanism by which 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the isothiazolidine moiety may interact with cellular components to disrupt normal function . These interactions can lead to antimicrobial and anticancer effects by interfering with essential biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Compound Name Core Structure Key Substituents Applications Notable Properties
Target Compound Benzenesulfonamide 3-chloro; 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl Hypothesized: Enzyme inhibition High acidity (sulfonamide), sulfone effects
Chlorosulfuron (CAS 76341-69-0) Benzenesulfonamide 2-chloro; triazine-linked urea Herbicide (ALS inhibitor) Sulfonylurea, high herbicidal selectivity
3-chloro-N-phenyl-phthalimide Phthalimide 3-chloro; N-phenyl Polymer precursor Thermal stability, monomer synthesis

Key Observations :

  • Core Structure Differences : The target compound’s benzenesulfonamide core contrasts with 3-chloro-N-phenyl-phthalimide’s phthalimide scaffold. Sulfonamides exhibit greater acidity (pKa ~10) compared to phthalimides (pKa ~14), enhancing solubility in physiological environments .
  • Chlorosulfuron’s triazine-urea substituent enables acetolactate synthase (ALS) inhibition, a mechanism critical to its herbicidal activity . The target compound lacks this triazine moiety, suggesting divergent applications. 3-chloro-N-phenyl-phthalimide’s planar phthalimide structure facilitates polymer synthesis, whereas the target compound’s non-planar sulfonamide/isothiazolidine dioxide may limit such utility .

Biological Activity

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a sulfonamide compound with a complex structure that includes a benzamide backbone and an isothiazolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16ClN2O4S
  • Molecular Weight : 358.82 g/mol

This compound features a chloro substituent on the phenyl ring and an isothiazolidine ring that enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. One key target is Cyclin-dependent kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase, thereby reducing tumor growth in cancerous cells.

The mechanism of action involves binding to the ATP-binding pocket of CDK2, preventing ATP from binding and inhibiting kinase activity. This interaction disrupts normal cell cycle progression and induces apoptosis in cancer cells .

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties, which may also be applicable to this compound. The sulfonamide moiety can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), contributing to reduced inflammation .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on CDK Inhibition : A study demonstrated that similar sulfonamides effectively inhibited CDK2 activity in vitro, leading to decreased proliferation of various cancer cell lines. The structure-activity relationship indicated that modifications to the isothiazolidine moiety could enhance potency .
  • Anti-inflammatory Effects : Another research article highlighted the anti-inflammatory effects of sulfonamides in animal models of arthritis. The results showed significant reductions in inflammatory markers and joint swelling following treatment with compounds structurally related to this compound .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-butoxy-N-(4-chlorophenyl)benzamideLacks dioxidoisothiazolidine moietyLimited anticancer activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamideSimilar phenyl and isothiazolidine componentsModerate enzyme inhibition
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamideDifferent substitution patternsVariable biological activity

The unique arrangement of functional groups in this compound contributes to its enhanced biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with coupling isothiazolidine derivatives with chlorobenzenesulfonyl chloride. Critical steps include nucleophilic substitution at the phenyl ring and sulfonamide bond formation. Reaction optimization requires precise control of temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios to prevent side reactions. Analytical techniques like TLC and HPLC are used to monitor intermediate purity .

Q. How can structural confirmation of the compound be achieved using spectroscopic methods?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sulfonamide linkage and substituent positions. For example, the downfield shift of the sulfonamide proton (~10–12 ppm) and the isothiazolidine-dioxide moiety’s characteristic signals (~3.5–4.5 ppm) are diagnostic. Mass spectrometry (HRMS) validates the molecular ion peak, while IR spectroscopy confirms sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Answer : The Sulforhodamine B (SRB) assay is a robust method for cytotoxicity screening in cancer cell lines (e.g., HeLa or MCF-7). For antimicrobial activity, broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are recommended. Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) can probe mechanistic targets .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Answer : Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. To resolve these:

  • Reproducibility : Validate purity via HPLC (>95%) and use standardized cell lines (e.g., ATCC-certified).
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under identical conditions.
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects.
    Example: A study showing anticancer activity in HT-29 cells but not in HCT-116 may reflect differential expression of target proteins like cyclin-dependent kinases .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Answer : Bioavailability can be enhanced via:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the sulfonamide.
  • Formulation : Use nanocarriers (liposomes) or co-solvents (PEG 400) to improve solubility.
  • Metabolic Stability : Assess liver microsome stability and modify substituents (e.g., replacing chlorine with trifluoromethyl) to reduce CYP450-mediated degradation .

Q. How do structural modifications at the isothiazolidine-dioxide moiety affect target selectivity?

  • Answer : The dioxidoisothiazolidine group’s electronegativity and conformation influence binding to enzymes like carbonic anhydrase or kinases. For example:

  • Substitution at N-2 : Adding methyl groups increases steric hindrance, reducing off-target binding.
  • Ring Expansion : Replacing isothiazolidine with a diazepane ring (7-membered) alters conformational flexibility, enhancing selectivity for 5-HT receptors .

Methodological Guidance

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) can model interactions with proteins like kinases or viral proteases. Use PDB structures (e.g., 2VEU for isothiazolidine-dioxide binding) to guide mutagenesis studies. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can reaction yields be improved during scale-up synthesis?

  • Answer : Optimize:

  • Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura couplings to reduce byproducts.
  • Workflow : Switch from batch to flow chemistry for exothermic steps.
  • Purification : Employ flash chromatography with gradients (hexane:EtOAc 70:30 → 50:50) to isolate intermediates .

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